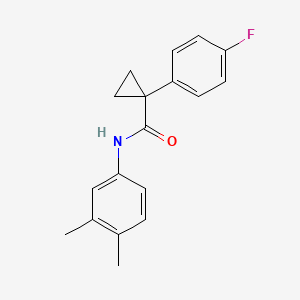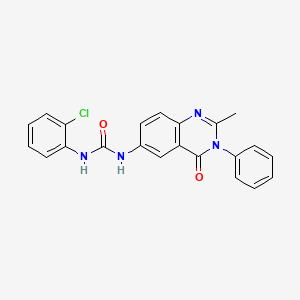![molecular formula C17H20BrNO4S B6574680 5-bromo-N-[2-(3,5-dimethylphenoxy)ethyl]-2-methoxybenzene-1-sulfonamide CAS No. 1203246-35-8](/img/structure/B6574680.png)
5-bromo-N-[2-(3,5-dimethylphenoxy)ethyl]-2-methoxybenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-[2-(3,5-dimethylphenoxy)ethyl]-2-methoxybenzene-1-sulfonamide (5-Br-DMPMBS) is a synthetic sulfonamide that has been widely studied in the scientific community due to its interesting properties. It is a versatile compound with a wide range of applications in various fields.
Applications De Recherche Scientifique
5-bromo-N-[2-(3,5-dimethylphenoxy)ethyl]-2-methoxybenzene-1-sulfonamide has been studied extensively in the scientific community due to its wide range of applications. It has been used as a model compound in the study of the mechanism of action of sulfonamides, as well as in the study of the pharmacokinetics and pharmacodynamics of sulfonamides. It has also been used in the study of the structure-activity relationships of sulfonamides. Furthermore, this compound has been studied as a potential anti-cancer agent, as well as a potential anti-inflammatory agent.
Mécanisme D'action
The mechanism of action of 5-bromo-N-[2-(3,5-dimethylphenoxy)ethyl]-2-methoxybenzene-1-sulfonamide is not fully understood. However, it is believed to act as an inhibitor of the enzyme dihydropteroate synthetase (DHPS), which is involved in the synthesis of folic acid. By inhibiting DHPS, this compound is believed to interfere with the synthesis of folic acid, which is essential for the growth and survival of certain bacteria.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been shown to have antibacterial, antifungal, and anti-inflammatory properties. In addition, it has been shown to have anti-cancer properties, as well as to inhibit the growth of certain types of cancer cells. Furthermore, this compound has been shown to inhibit the growth of certain types of bacteria, such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-bromo-N-[2-(3,5-dimethylphenoxy)ethyl]-2-methoxybenzene-1-sulfonamide in lab experiments is its versatility. It can be used in a wide range of experiments, including those involving the study of the mechanism of action of sulfonamides, the study of the pharmacokinetics and pharmacodynamics of sulfonamides, and the study of the structure-activity relationships of sulfonamides. Furthermore, this compound can be used in the study of the biochemical and physiological effects of sulfonamides.
However, there are some limitations to using this compound in lab experiments. For example, it is not suitable for experiments involving the synthesis of folic acid, as it is believed to interfere with the synthesis of folic acid. Furthermore, it is not suitable for experiments involving the study of the mechanism of action of sulfonamides, as its mechanism of action is not fully understood.
Orientations Futures
There are several potential future directions for the study of 5-bromo-N-[2-(3,5-dimethylphenoxy)ethyl]-2-methoxybenzene-1-sulfonamide. For example, further research could be conducted to better understand the mechanism of action of this compound and to identify potential new applications of the compound. Additionally, further research could be conducted to identify potential new derivatives of this compound and to investigate the biochemical and physiological effects of these derivatives. Finally, further research could be conducted to investigate the potential uses of this compound in drug development.
Méthodes De Synthèse
5-bromo-N-[2-(3,5-dimethylphenoxy)ethyl]-2-methoxybenzene-1-sulfonamide can be synthesized through a two-step process. The first step involves the reaction of 3,5-dimethylphenoxyethanol with bromine in an aqueous solution of sodium hydroxide. This reaction yields 3,5-dimethylphenoxyethoxybromo-benzene. The second step involves the reaction of the bromo-benzene with 2-methoxybenzenesulfonyl chloride in an aqueous solution of sodium hydroxide, which yields this compound.
Propriétés
IUPAC Name |
5-bromo-N-[2-(3,5-dimethylphenoxy)ethyl]-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO4S/c1-12-8-13(2)10-15(9-12)23-7-6-19-24(20,21)17-11-14(18)4-5-16(17)22-3/h4-5,8-11,19H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIPXSHYHIODQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCNS(=O)(=O)C2=C(C=CC(=C2)Br)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(3-chlorobenzenesulfonamido)ethyl]-4-cyclopentaneamidobenzamide](/img/structure/B6574604.png)
![N-[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-1,2-oxazole-5-carboxamide](/img/structure/B6574607.png)
![N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-2-(trifluoromethyl)benzamide](/img/structure/B6574609.png)

![2-[1-(4-fluorophenyl)cyclopropanecarbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6574625.png)
![1-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]cyclopropane-1-carboxamide](/img/structure/B6574631.png)
![4-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B6574639.png)
![ethyl (2Z)-2-cyano-3-[methyl(phenyl)amino]prop-2-enoate](/img/structure/B6574649.png)
![5-bromo-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}thiophene-2-carboxamide](/img/structure/B6574650.png)
![2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-(4-chlorophenyl)-1-methyl-1H-imidazole](/img/structure/B6574659.png)
![3-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6574665.png)

![N-[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(trifluoromethyl)benzamide](/img/structure/B6574690.png)
![N-[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]thiophene-2-carboxamide](/img/structure/B6574697.png)
